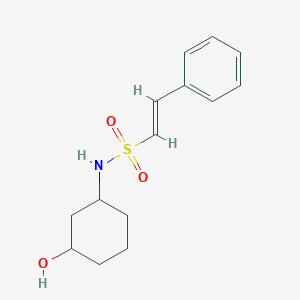
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide is a synthetic compound with a unique structure that combines a cyclohexyl ring, a phenylethenesulfonamide group, and a hydroxyl group
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclohexyl ring.
Formation of the phenylethenesulfonamide group: This involves the reaction of phenylethene with sulfonamide under appropriate conditions to form the desired group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow processes to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethenesulfonamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
科学的研究の応用
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
Cannabicyclohexanol: A cannabinoid receptor agonist with a similar cyclohexyl structure.
HU-243: A synthetic cannabinoid with a similar phenylethenesulfonamide group.
Uniqueness
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
生物活性
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide, with the CAS number 1396891-82-9, is a compound that has garnered interest in pharmacological research due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C16H21N1O3S
- Molecular Weight : 307.41 g/mol
- IUPAC Name : this compound
The compound's structure features a sulfonamide group, which is known to influence its biological activity, particularly in terms of interaction with various biological targets.
The precise mechanism of action for this compound remains largely uncharacterized. However, similar compounds within the sulfonamide class are known to inhibit specific enzymes or modulate receptor activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors for enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways.
Antitumor Activity
Preliminary studies suggest that this compound exhibits antitumor properties. Related compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential for further development in oncology applications.
Antimicrobial Properties
Research has indicated that this compound may possess antimicrobial activity. Compounds with similar structural features have been studied for their effectiveness against bacterial strains and fungi, suggesting that this compound could be effective in treating infections.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cytotoxic effects on cancer cell lines | Significant reduction in cell viability observed in breast and colon cancer cell lines. |
| Study 2 | Assess antimicrobial activity against bacterial strains | Inhibition of growth in Staphylococcus aureus and Escherichia coli was noted. |
These studies highlight the potential therapeutic applications of the compound in both oncology and infectious disease management.
特性
IUPAC Name |
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14-8-4-7-13(11-14)15-19(17,18)10-9-12-5-2-1-3-6-12/h1-3,5-6,9-10,13-16H,4,7-8,11H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHRNDVREKKWIJ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














